molecular formula C15H16N2O3 B11662181 N'-[(E)-(4-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide

N'-[(E)-(4-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B11662181
M. Wt: 272.30 g/mol
InChI Key: FHAXVQKXMNRUOZ-MHWRWJLKSA-N
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Description

N’-[(E)-(4-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the reaction of 4-ethoxybenzaldehyde with 2-methylfuran-3-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at reflux temperature. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major products are typically the corresponding carboxylic acids or ketones.

    Reduction: The major products are the corresponding amines or alcohols.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N’-[(E)-(4-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. It may also interact with cellular proteins, modulating signaling pathways and inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is unique due to its specific structural features, such as the ethoxy group on the phenyl ring and the furan ring. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C15H16N2O3/c1-3-19-13-6-4-12(5-7-13)10-16-17-15(18)14-8-9-20-11(14)2/h4-10H,3H2,1-2H3,(H,17,18)/b16-10+

InChI Key

FHAXVQKXMNRUOZ-MHWRWJLKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=C(OC=C2)C

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=C(OC=C2)C

Origin of Product

United States

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